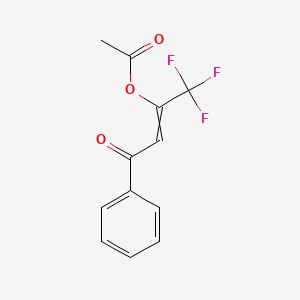
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene
説明
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene is an organic compound with the molecular formula C12H9F3O3 It is a derivative of butenone, featuring an acetyloxy group, a trifluoromethyl group, and a phenyl group
特性
分子式 |
C12H9F3O3 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC名 |
(1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O3/c1-8(16)18-11(12(13,14)15)7-10(17)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
UWQNJJGNFAFFGH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
同義語 |
1-benzoyl-2-trifluoromethyl-2-acetoxyethene BTAE-1,2,2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-2-trifluoromethyl-2-acetoxyethene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-buten-1-one and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the acylation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
化学反応の分析
Types of Reactions
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Benzoyl-2-trifluoromethyl-2-acetoxyethene involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-Buten-1-one,3-(acetyloxy)-1-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Buten-1-one,3-(hydroxy)-4,4,4-trifluoro-1-phenyl-: Contains a hydroxy group instead of an acetyloxy group, affecting its reactivity and applications.
Uniqueness
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene is unique due to the presence of both the acetyloxy and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


